molecular formula C29H34N4O6S B2989673 4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide CAS No. 688060-03-9

4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide

Cat. No.: B2989673
CAS No.: 688060-03-9
M. Wt: 566.67
InChI Key: QIRINVCDELHIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide (hereafter referred to by its IUPAC name) is a structurally complex molecule featuring a quinazoline-dioxolo core, a cyclohexylamino-thioethyl substituent, and a 4-methoxybenzyl butanamide side chain.

Properties

IUPAC Name

4-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O6S/c1-37-21-11-9-19(10-12-21)16-30-26(34)8-5-13-33-28(36)22-14-24-25(39-18-38-24)15-23(22)32-29(33)40-17-27(35)31-20-6-3-2-4-7-20/h9-12,14-15,20H,2-8,13,16-18H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRINVCDELHIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5CCCCC5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline-Butanamide Family

Several analogues share the quinazoline-butanamide scaffold but differ in substituents, which critically influence their biological and physicochemical profiles:

Compound Name Key Substituent Modifications Molecular Weight (g/mol) Predicted logP Observed Bioactivity
Target Compound Cyclohexylamino-thioethyl, 4-methoxybenzyl ~630 ~3.2 Limited data
N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide 3-Methoxyphenylamino vs. cyclohexylamino ~646 ~3.5 Enhanced anti-inflammatory activity in vitro
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide Benzoxazole-amino vs. quinazoline-dioxolo core ~410 ~2.8 Inhibits LPS-induced inflammation (IC50 = 12 μM)
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Bromo-substituted quinazoline; 2-methoxybenzyl ~530 ~2.9 Antibacterial activity (MIC = 8 μg/mL against S. aureus)

Key Structural Insights :

  • Cyclohexylamino vs. Aromatic Amino Groups: The cyclohexylamino group in the target compound may enhance membrane permeability compared to the 3-methoxyphenylamino variant, though the latter exhibits stronger anti-inflammatory effects due to improved hydrogen-bonding interactions with targets like COX-2 .
  • Benzoxazole vs.
Pharmacological Activity Comparisons
  • Anti-Inflammatory Potential: The target compound’s thioether linkage and dioxolo-quinazoline core are structurally analogous to benzoxazole derivatives (e.g., compound 5h), which inhibit NF-κB signaling in macrophages . However, the absence of in vitro data for the target compound limits direct comparisons .
  • Antimicrobial Activity : Brominated quinazoline-butanamides (e.g., 892287-57-9) show moderate antibacterial effects, suggesting that halogenation at position 6 of the quinazoline ring could be a viable strategy for optimizing the target compound’s bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.